molecular formula C13H25NO3 B14346132 (4R)-4-Hydroxy-1-octyl-L-proline CAS No. 90245-03-7

(4R)-4-Hydroxy-1-octyl-L-proline

Cat. No.: B14346132
CAS No.: 90245-03-7
M. Wt: 243.34 g/mol
InChI Key: DVBBCRYVNGHUKI-NEPJUHHUSA-N
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Description

(4R)-4-Hydroxy-1-octyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth position and an octyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxy-1-octyl-L-proline typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Hydroxylation: The hydroxyl group is introduced at the fourth position of the proline ring through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Octylation: The octyl chain is then attached to the nitrogen atom of the proline ring. This step can be performed using octyl bromide (C₈H₁₇Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxy-1-octyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can

Properties

CAS No.

90245-03-7

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-octylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-14-10-11(15)9-12(14)13(16)17/h11-12,15H,2-10H2,1H3,(H,16,17)/t11-,12+/m1/s1

InChI Key

DVBBCRYVNGHUKI-NEPJUHHUSA-N

Isomeric SMILES

CCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O

Canonical SMILES

CCCCCCCCN1CC(CC1C(=O)O)O

Origin of Product

United States

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